molecular formula C6H6ClNO B8052965 4-Chloro-6-methylpyridin-2-OL

4-Chloro-6-methylpyridin-2-OL

Cat. No.: B8052965
M. Wt: 143.57 g/mol
InChI Key: KVNCIZDMBVKRKV-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyridin-2-OL is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the fourth position, a methyl group at the sixth position, and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-6-methylpyridin-2-OL involves the chlorination of 6-methylpyridin-2-OL. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the fourth position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyridin-2-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include 4-chloro-6-methylpyridine-2-one.

    Reduction: Products include 4-chloro-6-methylpiperidin-2-OL.

Scientific Research Applications

4-Chloro-6-methylpyridin-2-OL has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyridin-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyridin-3-OL
  • 6-Chloro-4-methylpyridin-2-OL
  • 4-Chloro-5-methylpyridin-2-OL

Uniqueness

4-Chloro-6-methylpyridin-2-OL is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure allows it to be used in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNCIZDMBVKRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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